2-(2-Chlorophenyl)cyclohexan-1-one
Overview
Description
2-(2-Chlorophenyl)cyclohexan-1-one, also known as 2-chlorocyclohexanone, is an important chemical intermediate used in the synthesis of various compounds. It is a chlorinated aromatic ketone with a molecular formula of C8H9ClO. 2-Chlorocyclohexanone is an important starting material for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of other compounds, such as dyes, fragrances, and flavors.
Scientific Research Applications
Crystal Structure and Synthesis
- A study by Shi et al. (2007) explored the synthesis and crystal structure of a compound related to 2-(2-Chlorophenyl)cyclohexan-1-one. They characterized its crystal structure using X-ray single-crystal diffraction, revealing two independent molecules in the unit and various conformations of the cyclohexenone rings (Shi et al., 2007).
pH-Dependent Structural Interconversion
- Research by Pană et al. (2017) investigated the behavior of 2-(2-hydroxy-benzylidene)-cyclohexan-1-one in different pH conditions, finding a new dimeric structure in acidic conditions. This study is relevant as it shows the pH-dependent behavior of a compound structurally similar to this compound (Pană et al., 2017).
Derivative Synthesis and Characterization
- Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 2-chlorophenyl substituents. This research provides insights into the synthesis and characterization of derivatives related to this compound (Özer et al., 2009).
Comparative Cardio-Inhibitory Effects
- A study by Smookler and DeFeo (1962) examined the cardio-inhibitory effects of derivatives of cyclohexanol, including this compound. They evaluated the potency of these compounds in terms of their ability to produce and maintain cardiac arrest (Smookler & DeFeo, 1962).
Biocatalytic Synthesis in Microreaction Systems
- Chen et al. (2021) researched the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a liquid-liquid biphasic microreaction system. This study highlights the application of similar chlorophenyl compounds in green and efficient synthesis methods (Chen et al., 2021).
Hydrogenation and Catalysis
- Bovkun et al. (2005) conducted research on the conversion of chlorophenols into cyclohexane using a recyclable Pd-Rh catalyst, showcasing the exhaustive hydrogenation of chlorophenols and their transformation into cyclohexane (Bovkun et al., 2005).
Photodimerisation and Optical Activity
- Tanaka et al. (1992) studied the photodimerisation of cyclohex-2-enone in an inclusion complex, which is relevant for understanding the behavior of compounds similar to this compound under photoirradiation (Tanaka et al., 1992).
Biosynthesis and Molecular Biology
- Yin et al. (2014) explored the biosynthesis of cycloheximide and actiphenol in Streptomyces sp. YIM56141, providing insights into the biosynthetic pathways of compounds with cyclohexanone moieties (Yin et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that this compound is a precursor in the synthesis of ketamine , a well-known anesthetic and analgesic drug .
Mode of Action
As a precursor in the synthesis of ketamine , its mode of action can be inferred from the latter. Ketamine is known to exert its effects primarily through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor .
Biochemical Pathways
Given its role in the synthesis of ketamine , it can be inferred that it indirectly influences the pathways affected by ketamine. Ketamine is known to impact the glutamatergic system, primarily through its action on the NMDA receptors .
Result of Action
As a precursor in the synthesis of ketamine , its effects can be inferred from the latter. Ketamine is known to have anesthetic and analgesic effects, and has also been used as an antidepressant .
properties
IUPAC Name |
2-(2-chlorophenyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEXWLLNMGAJDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402558 | |
Record name | 2-(2-chlorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91393-49-6 | |
Record name | 2-(2-chlorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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